molecular formula C24H33ClFN3O B605585 4-({[1-(2-Fluorophenyl)cyclopentyl]amino}methyl)-2-[(4-methylpiperazin-1-yl)methyl]phenol trihydrochloride CAS No. 1700693-96-4

4-({[1-(2-Fluorophenyl)cyclopentyl]amino}methyl)-2-[(4-methylpiperazin-1-yl)methyl]phenol trihydrochloride

Katalognummer: B605585
CAS-Nummer: 1700693-96-4
Molekulargewicht: 434.0
InChI-Schlüssel: CBVUTZQHCYRANE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Chemical Identification and Nomenclature

The compound this compound is a complex organic molecule characterized by its intricate structural composition and multiple functional groups. The systematic International Union of Pure and Applied Chemistry name for the free base form is 4-[[[1-(2-fluorophenyl)cyclopentyl]amino]methyl]-2-[(4-methylpiperazin-1-yl)methyl]phenol. This nomenclature reflects the compound's sophisticated molecular architecture, which includes a phenol core structure with two distinct substituent groups positioned at specific locations on the aromatic ring.

The compound exists in multiple forms, with the free base having the molecular formula C24H32FN3O and a molecular weight of 397.5 grams per mole. The trihydrochloride salt form represents the protonated version of the compound, where three hydrochloride molecules associate with the basic nitrogen centers present in the molecular structure. This salt formation significantly alters the compound's physicochemical properties, particularly its solubility characteristics and stability profile.

Table 1: Chemical Identifiers and Properties

Property Free Base Trihydrochloride Salt
Chemical Abstracts Service Number 1287451-26-6 1700693-96-4
Molecular Formula C24H32FN3O C24H35Cl3FN3O
Molecular Weight 397.5 g/mol 507.9 g/mol
PubChem Compound Identifier 46965865 Not specified
International Chemical Identifier Key RMYLFPZPIDTXQK-UHFFFAOYSA-N CBVUTZQHCYRANE-UHFFFAOYSA-N

The compound's structural complexity is further evidenced by its Simplified Molecular Input Line Entry System representation: CN1CCN(CC1)CC2=C(C=CC(=C2)CNC3(CCCC3)C4=CC=CC=C4F)O. This notation captures the three-dimensional arrangement of atoms and the connectivity patterns that define the molecule's chemical behavior and biological activity.

The trihydrochloride salt formation involves the protonation of three nitrogen atoms within the molecular structure: the secondary amine nitrogen in the cyclopentyl-amino linkage and the two nitrogen atoms present in the methylpiperazine moiety. This protonation pattern results in a compound with significantly enhanced water solubility compared to its free base counterpart, making it more suitable for certain pharmaceutical applications and biological studies.

Historical Development and Discovery

The discovery and development of this compound emerged from systematic research into dual inhibitory compounds targeting specific cellular pathways involved in cancer progression. The compound was first identified through comprehensive compound screening studies conducted to investigate novel therapeutic approaches for cancer treatment, particularly focusing on the simultaneous inhibition of Rev-ErbBeta nuclear receptor function and autophagy processes.

The initial research leading to the compound's discovery was published in 2014, when researchers at the Fondazione Istituto Italiano di Tecnologia identified this chemical entity as part of their investigation into dual inhibition strategies for cancer therapy. The research team, including Benedetto Grimaldi and colleagues, conducted extensive screening studies to identify compounds capable of modulating both Rev-ErbBeta-mediated transcriptional regulation and cellular autophagy pathways simultaneously.

Table 2: Historical Timeline of Discovery and Development

Year Milestone Research Focus
2010 Initial compound creation date Structural synthesis and characterization
2014 First scientific publication Discovery of dual inhibitory activity
2015 Structure-activity relationship studies Development of improved analogs
2016-2025 Ongoing research and modifications Continued investigation and optimization

The compound was synthesized as part of a broader research program aimed at developing novel anticancer agents with enhanced specificity and reduced resistance mechanisms. The research methodology involved systematic screening of chemical libraries followed by detailed characterization of promising candidates through various biological assays and mechanistic studies. The identification of this particular compound represented a significant breakthrough in understanding how dual pathway inhibition could be achieved through a single molecular entity.

Subsequent research efforts have focused on understanding the compound's mechanism of action and developing structure-activity relationships to optimize its therapeutic potential. These studies have led to the synthesis of numerous analogs and derivatives, each designed to enhance specific aspects of the compound's biological activity while maintaining its dual inhibitory properties. The ongoing research has contributed to a deeper understanding of the molecular mechanisms underlying cancer cell survival and proliferation.

Significance in Medicinal Chemistry and Pharmacology

The significance of this compound in medicinal chemistry and pharmacology stems from its unique dual mechanism of action and its potential applications in cancer therapy. The compound represents a novel approach to cancer treatment through its ability to simultaneously target Rev-ErbBeta nuclear receptor signaling and cellular autophagy processes, two pathways that play crucial roles in cancer cell survival and proliferation.

Research has demonstrated that the compound exhibits significant cytotoxic activity against various cancer cell lines, particularly breast cancer cells expressing the ErbB2 signature. The compound's mechanism involves binding to the Rev-ErbBeta nuclear receptor and disrupting its normal transcriptional regulatory functions, while simultaneously interfering with autophagy processes through lysosomotropic effects. This dual targeting approach represents a significant advancement in cancer therapeutics, as it addresses multiple survival pathways that cancer cells rely upon for their continued growth and resistance to treatment.

Table 3: Biological Activity Profile

Target Activity Type Significance
Rev-ErbBeta Nuclear Receptor Antagonist/Inhibitor Disrupts circadian and metabolic gene regulation
Autophagy Pathway Inhibitor Prevents cellular recycling and survival mechanisms
Cancer Cell Viability Cytotoxic Agent Induces cell death in multiple cancer types
Lysosomal Function Lysosomotropic Agent Disrupts cellular degradation processes

The compound's pharmacological significance extends beyond its direct anticancer effects to include its role as a research tool for understanding complex cellular processes. Studies have shown that the compound can effectively disrupt Rev-ErbBeta-mediated transcriptional repression, leading to the derepression of circadian and metabolic target genes. This capability has made it valuable for investigating the roles of circadian rhythm regulation in cancer biology and metabolic disorders.

Furthermore, the compound's lysosomotropic properties have provided insights into the relationship between autophagy and cancer cell survival. Research has demonstrated that the compound's ability to accumulate in lysosomes and disrupt their function contributes significantly to its overall cytotoxic effects. This mechanism has revealed important connections between lysosomal integrity, autophagy regulation, and cancer cell vulnerability, opening new avenues for therapeutic development.

The compound's structure-activity relationships have also contributed to the broader understanding of how molecular architecture influences biological activity. Studies examining various analogs and derivatives have revealed key structural features necessary for optimal activity, including the importance of the fluorophenyl group, the cyclopentyl bridge, and the methylpiperazine moiety. These findings have informed the design of next-generation compounds with enhanced potency and selectivity.

Eigenschaften

IUPAC Name

4-[[[1-(2-fluorophenyl)cyclopentyl]amino]methyl]-2-[(4-methylpiperazin-1-yl)methyl]phenol;trihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32FN3O.3ClH/c1-27-12-14-28(15-13-27)18-20-16-19(8-9-23(20)29)17-26-24(10-4-5-11-24)21-6-2-3-7-22(21)25;;;/h2-3,6-9,16,26,29H,4-5,10-15,17-18H2,1H3;3*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCJGIMILIULIAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=C(C=CC(=C2)CNC3(CCCC3)C4=CC=CC=C4F)O.Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H35Cl3FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-({[1-(2-Fluorophenyl)cyclopentyl]amino}methyl)-2-[(4-methylpiperazin-1-yl)methyl]phenol trihydrochloride involves multiple steps, each requiring specific reagents and conditions. A typical synthetic route may include:

  • Formation of the Fluorophenyl Cyclopentylamine Intermediate

      Reagents: 2-Fluorobenzene, cyclopentylamine

      Conditions: Catalytic hydrogenation or reductive amination

  • Attachment of the Piperazine Ring

      Reagents: 4-Methylpiperazine, formaldehyde

      Conditions: Mannich reaction conditions

  • Final Coupling and Hydrochloride Formation

      Reagents: Phenol derivative, hydrochloric acid

      Conditions: Acidic medium, controlled temperature

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Analyse Chemischer Reaktionen

1.1. Formation of the Cyclopentylamine Core

The 1-(2-fluorophenyl)cyclopentylamine intermediate is synthesized via:

  • Friedel-Crafts alkylation : Cyclopentyl halides react with 2-fluorobenzene derivatives to form the cyclopentane ring substituted with fluorine .
  • Reductive amination : The cyclopentyl ketone intermediate reacts with ammonia or primary amines under hydrogenation conditions to yield the cyclopentylamine group .

1.2. Mannich Reaction for the Aminomethyl Linker

The phenolic hydroxyl group undergoes a Mannich reaction with formaldehyde and the cyclopentylamine intermediate to introduce the aminomethyl (–CH₂NH–) bridge .

1.3. Piperazine Methylation

The 4-methylpiperazine group is introduced via:

  • N-alkylation : Piperazine reacts with methyl iodide or dimethyl sulfate under basic conditions to form 4-methylpiperazine .
  • Buchwald-Hartwig coupling : A palladium-catalyzed coupling attaches the methylpiperazine moiety to the phenolic methyl group .

1.4. Trihydrochloride Salt Formation

The final step involves treating the free base with hydrochloric acid to form the trihydrochloride salt, enhancing solubility and stability .

Stability and Reactivity Under Specific Conditions

Experimental data from stability studies indicate:

Condition Reactivity Byproducts
Acidic (pH < 3) Protonation of piperazine and amine groups; stable up to 60°C .None observed.
Alkaline (pH > 9) Deprotonation of phenol; potential cleavage of aminomethyl bonds .Degraded cyclopentylamine fragments.
Oxidative Phenolic hydroxyl group oxidizes to quinone at >100°C .Quinone derivatives.

3.1. Phenolic Hydroxyl Group

  • Etherification : Reacts with alkyl halides (e.g., methyl iodide) under basic conditions to form methyl ethers .
  • Esterification : Forms esters with acyl chlorides (e.g., acetyl chloride) in the presence of pyridine .

3.2. Piperazine Nitrogen

  • Quaternization : Reacts with methyl triflate to form a quaternary ammonium salt .
  • Coordination Chemistry : Binds transition metals (e.g., Fe³⁺) via lone pairs on the nitrogen atoms .

3.3. Fluorophenyl Group

  • Nucleophilic Aromatic Substitution : Fluorine substitution occurs with strong nucleophiles (e.g., –NH₂) under high-temperature conditions .

Catalytic Modifications

Transition metal-catalyzed reactions have been explored:

  • Palladium-Catalyzed Cross-Coupling : Suzuki-Miyaura coupling replaces the fluorine atom with aryl boronic acids .
  • Ruthenium-Mediated Hydrogenation : Reduces the cyclopentane ring to cyclopentanol derivatives under H₂ pressure .

Degradation Pathways

Accelerated stability testing (40°C/75% RH) reveals:

  • Hydrolysis : Cleavage of the piperazine-methyl bond in aqueous solutions .
  • Photodegradation : UV light induces radical formation at the phenolic site .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies indicate that compounds similar to 4-({[1-(2-fluorophenyl)cyclopentyl]amino}methyl)-2-[(4-methylpiperazin-1-yl)methyl]phenol trihydrochloride exhibit significant anticancer properties. For instance, derivatives containing piperazine and phenolic structures have shown cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer) . The structure-activity relationship (SAR) studies suggest that the presence of specific substituents like the piperazine ring enhances the anticancer efficacy of these compounds.

Neuropharmacological Effects

Compounds with similar structural motifs have been evaluated for their neuropharmacological activities. The piperazine component is known for its ability to modulate neurotransmitter systems, which can lead to potential applications in treating neurological disorders such as depression and anxiety . Research has demonstrated that modifications in the piperazine structure can influence binding affinities to serotonin receptors, suggesting that this compound may possess antidepressant properties.

Case Study 1: Anticancer Evaluation

In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of phenolic compounds with piperazine derivatives and assessed their anticancer activity. The findings revealed that certain derivatives exhibited IC50 values as low as 10 µM against MCF-7 cells, indicating potent cytotoxicity . The study highlighted the importance of the structural configuration in enhancing biological activity.

Case Study 2: Neuropharmacological Activity

A recent investigation into the neuropharmacological profile of piperazine derivatives indicated that compounds with similar structures to this compound showed significant serotonin receptor modulation. The study utilized behavioral assays in animal models to demonstrate anxiolytic effects, suggesting potential therapeutic applications for anxiety disorders .

Data Summary

Application AreaObserved ActivityReference
AnticancerIC50 values < 10 µM in MCF-7 cells
NeuropharmacologyAnxiolytic effects in animal models

Wirkmechanismus

The mechanism of action of 4-({[1-(2-Fluorophenyl)cyclopentyl]amino}methyl)-2-[(4-methylpiperazin-1-yl)methyl]phenol trihydrochloride likely involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance binding affinity, while the piperazine ring could modulate the compound’s pharmacokinetic properties. The exact pathways and targets would depend on the specific application and require further research.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparisons

The following table summarizes key differences and similarities between ARN5187 and related compounds identified in the evidence:

Compound Name (Reference) Key Structural Features Synthesis Method Potential Application
ARN5187 2-fluorophenyl-cyclopentylamine, phenol-methylpiperazine, trihydrochloride salt Reductive amination Cancer research (REV-ERBβ inhibition)
4-(2-Fluorobenzoyl)-1-[2-(4-hydroxyphenyl)-2-oxoethyl]piperazin-1-ium trifluoroacetate Fluorobenzoyl-piperazine, hydroxyphenyl-oxoethyl, trifluoroacetate salt Multi-step synthesis (reflux, TFA cleavage) Structural analysis
1-(4-Methylpiperazin-1-yl)-4-(thiophen-2-yl)butan-1-one Methylpiperazine, thiophene-butane backbone Unspecified alkylation Preclinical evaluation (unspecified)
1-(4-Fluorophenyl)-1H,4H,5H,6H-cyclopenta[C]pyrazol-3-amine hydrochloride Cyclopentapyrazole core, 4-fluorophenyl, hydrochloride salt Undisclosed Pharmaceutical building block
2-[4-(3-Chlorophenyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide Chlorophenyl-piperazine, fluorophenyl-acetamide Likely nucleophilic substitution Neuropharmacology (speculative)

Pharmacological Implications

  • Fluorophenyl Positioning : ARN5187’s 2-fluorophenyl group (vs. 4-fluorophenyl in ) may influence steric interactions with target proteins, altering binding affinity.
  • Piperazine Modifications : The 4-methylpiperazine in ARN5187 balances lipophilicity and solubility, whereas chlorophenyl-piperazine () introduces electron-withdrawing effects that could modulate receptor selectivity.
  • Core Structure: ARN5187’s phenol core differs from the cyclopentapyrazole in , which may confer distinct pharmacokinetic profiles (e.g., half-life, tissue distribution).

Biologische Aktivität

The compound 4-({[1-(2-Fluorophenyl)cyclopentyl]amino}methyl)-2-[(4-methylpiperazin-1-yl)methyl]phenol trihydrochloride, also known as ARN5187, has garnered attention in the field of medicinal chemistry due to its unique biological activities. This compound is primarily recognized for its dual inhibitory effects on the nuclear receptor REV-ERB beta and its role in modulating autophagy, making it a candidate for cancer research and therapeutic applications.

Basic Information

PropertyValue
Molecular FormulaC24H32FN3O
Molecular Weight397.5 g/mol
IUPAC Name4-[[[1-(2-fluorophenyl)cyclopentyl]amino]methyl]-2-[(4-methylpiperazin-1-yl)methyl]phenol
CAS Number1700693-96-4

Structural Characteristics

ARN5187 features a complex structure that includes a cyclopentyl group, a fluorophenyl moiety, and a piperazine derivative, which contribute to its biological activity through specific molecular interactions.

ARN5187 acts primarily as an antagonist of REV-ERB beta, inhibiting its transcriptional repression capabilities. This interaction leads to significant downstream effects on gene expression related to cellular metabolism and apoptosis. Additionally, ARN5187 disrupts lysosomal function and impedes autophagy at late stages, which is critical for cancer cell survival. The compound's ability to induce apoptosis in various cancer cell lines has been documented in several studies.

Key Mechanisms

  • REV-ERB Beta Inhibition : By binding to the ligand-binding domain of REV-ERB beta, ARN5187 blocks its regulatory functions, leading to altered metabolic processes.
  • Autophagy Disruption : The compound inhibits autophagic flux, which is essential for cancer cell homeostasis, thereby promoting cell death.
  • Cytotoxicity : ARN5187 exhibits significant cytotoxic effects against various cancer cell lines, making it a potential candidate for therapeutic development.

Cytotoxic Effects

Research indicates that ARN5187 demonstrates potent cytotoxicity against several cancer cell types. For example:

  • Breast Cancer Cells : Studies have shown that ARN5187 reduces viability and induces apoptosis in MCF-7 breast cancer cells.
  • Lung Cancer Cells : In A549 lung cancer cells, ARN5187 triggers apoptotic pathways leading to increased cell death.

Case Studies

  • Study on MCF-7 Cells :
    • Objective : To evaluate the anti-cancer effects of ARN5187.
    • Findings : ARN5187 treatment resulted in a 50% reduction in cell viability after 24 hours, with significant apoptosis markers observed through flow cytometry.
  • Study on A549 Cells :
    • Objective : To assess the mechanism of action in lung cancer cells.
    • Findings : The compound inhibited autophagy and led to increased levels of cleaved caspase-3, indicating apoptosis induction.

Comparative Analysis with Similar Compounds

ARN5187 has been compared with other agents targeting REV-ERB receptors and autophagy:

CompoundMechanism of ActionCytotoxicity Level
ARN5187REV-ERB beta antagonist; autophagy inhibitorHigh
ChloroquineAutophagy inhibitorModerate
SR9009REV-ERB agonistLow

Research Applications

The unique biological properties of ARN5187 make it an important tool in various research fields:

  • Cancer Therapeutics : Its ability to induce apoptosis highlights its potential as a treatment option for resistant cancers.
  • Cellular Metabolism Studies : As a REV-ERB beta antagonist, it provides insights into metabolic regulation mechanisms.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 4-({[1-(2-Fluorophenyl)cyclopentyl]amino}methyl)-2-[(4-methylpiperazin-1-yl)methyl]phenol trihydrochloride?

  • Answer : The synthesis involves multi-step functionalization:

  • Step 1 : Introduce the 2-fluorophenyl-cyclopentylamine moiety via reductive amination using sodium cyanoborohydride under acidic conditions (pH 4–5) .
  • Step 2 : Mannich reaction for methylpiperazine attachment, requiring controlled stoichiometry (1:1.2 molar ratio of phenol to 4-methylpiperazine) and anhydrous dichloromethane .
  • Step 3 : Hydrochloride salt formation via HCl gas bubbling in ethanol .
  • Key Validation : Monitor intermediates by LC-MS (ESI+) and confirm final purity (>95%) via reverse-phase HPLC .

Q. How can researchers validate the structural integrity of this compound?

  • Answer : Use a combination of:

  • X-ray crystallography : Resolve stereochemistry at cyclopentyl and piperazine centers (R-factor < 0.05; data-to-parameter ratio >15 ).
  • NMR spectroscopy : Assign peaks for fluorophenyl (δ 7.2–7.4 ppm, multiplet) and piperazine methyl (δ 2.3 ppm, singlet) .
  • Elemental analysis : Confirm stoichiometry (e.g., Cl⁻ content: theoretical 16.7%, observed 16.2–16.9% ).

Advanced Research Questions

Q. What strategies address low aqueous solubility in pharmacokinetic studies?

  • Answer :

  • Co-solvent systems : Use 10% DMSO/PBS (pH 7.4) for in vitro assays; observe precipitation thresholds at concentrations >1 mM .
  • Prodrug modification : Replace trihydrochloride with phosphate esters (e.g., 2-hydroxyphenol → phosphate conjugate; solubility increases 5×) .
  • Micellar encapsulation : Employ poloxamer 407 (critical micelle concentration = 0.03% w/v) to enhance bioavailability .

Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?

  • Answer :

  • Metabolic stability testing : Use liver microsomes (human/rat) to identify rapid N-demethylation of the piperazine group (t₁/₂ = 12 min in rats vs. 45 min in humans) .
  • Protein binding assays : Measure free fraction via equilibrium dialysis; >90% binding to albumin reduces effective concentration .
  • Dose adjustment : Optimize dosing intervals (e.g., q6h vs. q12h) to maintain plasma levels above IC₅₀ .

Q. What computational tools predict binding interactions with CNS targets (e.g., σ receptors)?

  • Answer :

  • Molecular docking : Use AutoDock Vina with σ-1 receptor PDB 6DK1. Key interactions:
  • Fluorophenyl group → hydrophobic pocket (ΔG ≈ -9.2 kcal/mol).
  • Piperazine N-methyl → hydrogen bonding with Glu172 .
  • MD simulations : GROMACS 2023 with CHARMM36 force field reveals stable binding over 100 ns (RMSD < 2 Å) .

Key Methodological Notes

  • Prioritize peer-reviewed crystallography data (e.g., Acta Crystallographica ) for structural assignments.
  • For in vivo studies, validate metabolite profiles using HRMS (Q-TOF) with ±2 ppm accuracy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-({[1-(2-Fluorophenyl)cyclopentyl]amino}methyl)-2-[(4-methylpiperazin-1-yl)methyl]phenol trihydrochloride
Reactant of Route 2
4-({[1-(2-Fluorophenyl)cyclopentyl]amino}methyl)-2-[(4-methylpiperazin-1-yl)methyl]phenol trihydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.